molecular formula C12H12N2OS B8326068 4-(Benzoylthiomethyl)-1-methylpyrazole

4-(Benzoylthiomethyl)-1-methylpyrazole

Cat. No. B8326068
M. Wt: 232.30 g/mol
InChI Key: RKFDCFAJGDIMAL-UHFFFAOYSA-N
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Patent
US06468995B1

Procedure details

Under nitrogen atmosphere, 78.7 g of triphenylphosphine (300 m mol) and 47.2 ml of diethyl azodicarboxylate (300 m mol) were added to a stirred solution of 22.4 g of 4-hydroxymethyl-1-methylpyrazole (200 m mol) in THF (250 ml) at 5° C. After stirring for 1 hour at the same temperature, 42.3 ml of thiobenzoic acid (360 m mol) was added slowly to the mixture. The mixture was poured into a mixture of water and ethyl acetate, while Ph was adjusted to 9.5 with 30% potassium bicarbonate. Aqueous layer was separated, the organic layer was washed with brine, dried over magnesium sulfate. After filtration of the mixture, the filtrate was concentrated in vacuo, and the residue was purified on silica gel (eluent: n-hexane-ethyl acetate) to afford 4-(benzoylthiomethyl)-1-methylpyrazole (18.3 g).
Quantity
78.7 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
47.2 mL
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
42.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.O[CH2:33][C:34]1[CH:35]=[N:36][N:37]([CH3:39])[CH:38]=1.[C:40]([OH:48])(=[S:47])[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.C(=O)(O)[O-].[K+]>C1COCC1.C(OCC)(=O)C.O>[C:40]([S:47][CH2:33][C:34]1[CH:35]=[N:36][N:37]([CH3:39])[CH:38]=1)(=[O:48])[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1 |f:4.5|

Inputs

Step One
Name
Quantity
78.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
diethyl azodicarboxylate
Quantity
47.2 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
22.4 g
Type
reactant
Smiles
OCC=1C=NN(C1)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
42.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly to the mixture
CUSTOM
Type
CUSTOM
Details
Aqueous layer was separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration of the mixture
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel (eluent: n-hexane-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)SCC=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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